BI-853520 -

BI-853520

Catalog Number: EVT-256356
CAS Number:
Molecular Formula: C₂₉H₂₈N₄O₂
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.
Source and Classification

BI-853520 was developed as part of research into targeted cancer therapies focusing on the inhibition of focal adhesion kinase, which is overexpressed in various malignancies. The compound has been classified under small molecule inhibitors specifically targeting kinases involved in cancer progression and metastasis. The development process included extensive biochemical assays to evaluate its potency and selectivity against various kinases, confirming its high specificity for focal adhesion kinase over others like proline-rich tyrosine kinase 2.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-853520 involves multiple steps that begin with the formation of the 2-Anilino-4-benzylaminopyrimidine scaffold. Key steps include:

  1. Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through condensation reactions involving appropriate aniline derivatives.
  2. Substitution Reactions: The introduction of benzyl groups at specific positions on the pyrimidine is achieved via nucleophilic substitution methods.
  3. Purification: The final product undergoes purification using techniques such as chromatography to ensure high purity levels necessary for biological assays.

The synthetic route has been optimized to enhance yield and reduce by-products, ensuring that the compound meets the necessary pharmacological standards for clinical evaluation.

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-853520 can be described as follows:

  • Molecular Formula: C17_{17}H18_{18}N4_{4}
  • Molecular Weight: 290.35 g/mol
  • Structural Features:
    • A pyrimidine core that facilitates binding to the ATP site of focal adhesion kinase.
    • An aniline group that forms critical hydrogen bonds with the enzyme's hinge region.

X-ray crystallography has provided insights into its binding mode, revealing strong interactions with key residues in the active site of focal adhesion kinase.

Chemical Reactions Analysis

Reactions and Technical Details

BI-853520 primarily participates in competitive inhibition reactions where it binds to the active site of focal adhesion kinase, preventing ATP from binding. This action leads to:

  1. Inhibition of Phosphorylation: By blocking ATP access, BI-853520 inhibits autophosphorylation at critical tyrosine residues (e.g., Tyr397), which is essential for focal adhesion kinase activation.
  2. Downstream Signaling Disruption: The inhibition results in reduced signaling through pathways such as PI3K/AKT/mTOR, ultimately affecting cell proliferation and migration.

The compound has demonstrated significant efficacy in preclinical models, showing tumor growth inhibition across various cancer types.

Mechanism of Action

Process and Data

The mechanism of action for BI-853520 involves several key steps:

  1. Binding to Focal Adhesion Kinase: BI-853520 binds competitively to the ATP-binding site of focal adhesion kinase.
  2. Inhibition of Autophosphorylation: This binding prevents autophosphorylation at Tyr397, crucial for activating downstream signaling pathways.
  3. Impact on Cell Behavior: The inhibited phosphorylation leads to decreased cell migration and invasion capabilities, particularly in mesenchymal-type tumors.

Pharmacodynamic studies have indicated that the efficacy of BI-853520 correlates with E-cadherin expression levels in tumors, suggesting a potential biomarker for sensitivity to treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-853520 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Approximately 150–155 °C.

These properties are critical for its formulation into drug delivery systems suitable for clinical use.

Applications

Scientific Uses

BI-853520 is primarily investigated for its therapeutic potential in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for various solid tumors characterized by elevated focal adhesion kinase activity.
  2. Research Tool: Researchers utilize BI-853520 to study the role of focal adhesion kinase in cellular processes such as migration, proliferation, and survival.
  3. Biomarker Studies: Ongoing studies aim to establish biomarkers that predict response to treatment with BI-853520, enhancing personalized medicine approaches in oncology.
Molecular Mechanisms of FAK Inhibition by BI-853520

Structural Basis of ATP-Competitive FAK Binding

Pyrimidine Scaffold Interactions with Kinase Domains

BI 853520 belongs to the 2-aminophenyl-4-phenoxypyrimidine class of compounds, engineered for high-affinity binding to FAK's ATP-binding pocket. The pyrimidine core serves as a privileged scaffold, forming critical hydrogen bonds with the kinase hinge region. Specifically:

  • The pyrimidine N1 atom and the aniline N-H group establish dual hydrogen bonds with the backbone carbonyl and amide of Cys502 within FAK's hinge region [1] [8].
  • X-ray crystallography reveals that the 4-phenoxy substituent projects into a hydrophobic pocket formed by Ile428, Ala452, and Leu553, enhancing binding stability [1].
  • The methyl carbamoyl group at the aniline 2-position forms an additional hydrogen bond with the Asp564 residue of the DFG motif, stabilizing the inactive helical conformation of the activation loop [8].

This binding mode displaces ATP and prevents tyrosine phosphorylation, effectively halting FAK's catalytic activity at sub-nanomolar concentrations (IC50 = 1 nM in enzymatic assays) [1].

Selectivity Profiling Against PYK2 and Other Tyrosine Kinases

BI 853520 exhibits exceptional selectivity for FAK over the closely related kinase PYK2 (PTK2B) and other tyrosine kinases:

  • In biochemical assays, BI 853520 inhibited FAK with an IC50 of 1 nM, while showing no activity against PYK2 at concentrations up to 50,000 nM (>50,000-fold selectivity) [1].
  • Screening against a panel of 262 kinases demonstrated >90% inhibition only for FAK at 1,000 nM, with minor off-target effects on FER and FES (IC50 = 900–1,040 nM) [1] [9].
  • This selectivity arises from steric constraints in PYK2's ATP-binding site, where a valine residue (Val404) replaces the smaller alanine (Ala452) in FAK, hindering optimal binding of the phenoxy group [9].

Table 1: Selectivity Profile of BI 853520 in Kinase Inhibition

KinaseIC50 (nM)Selectivity Ratio (vs. FAK)
FAK11
PYK2>50,000>50,000
FER900900
FES1,0401,040
SRC>10,000>10,000

Data sourced from [1] [9].

Downstream Signaling Pathway Modulation

Suppression of Y397-FAK Autophosphorylation in Tumor Microenvironments

BI 853520 potently inhibits FAK autophosphorylation at the Y397 site across diverse cancer models:

  • In ovarian cancer cells (SKOV3, OVCAR3), BI 853520 (0.1–10 µM) reduced pY397-FAK levels by 10–90% within 2 hours, with effects sustained for 48 hours [2] [3].
  • This suppression is amplified in 3D tumor microenvironments. Mesothelioma spheroids treated with 1 µM BI 853520 showed >80% reduction in pY397-FAK, correlating with disrupted spheroid integrity [10].
  • Orthotopic xenograft models demonstrated rapid and sustained target engagement: Oral administration (50 mg/kg) in mice reduced tumor pY397-FAK by >70% within 2 hours, persisting for 24 hours [1].

Mechanistically, Y397 suppression inactivates the FAK-SRC complex, leading to downstream inhibition of:

  • PI3K/AKT/mTOR pathway: Reduced phosphorylation of AKT (Ser473) and mTOR (S2448) in ovarian tumors [2] [3].
  • RAS/MAPK pathway: Attenuated ERK phosphorylation in breast cancer models [5].

Table 2: Efficacy of BI 853520 in 3D Tumor Models

Cancer TypeModelBI 853520 ConcentrationEffect
Ovarian CancerSKOV3 Spheroids1 µM90% pY397-FAK inhibition
MesotheliomaSPC212 Spheroids1 µM>80% spheroid growth inhibition
Prostate CancerPC-3 Soft Agar3 nMEC50 for colony suppression
Breast CancerPy2T-LT Matrigel10 nMComplete invasion blockade

Data compiled from [1] [2] [5].

Impact on Integrin-Mediated Cell Adhesion and Migration

BI 853520 disrupts integrin-mediated signaling, critical for tumor cell motility and metastasis:

  • Cell Adhesion: Ovarian cancer cells (SKOV3) treated with 10 µM BI 853520 showed 60% reduction in collagen I adhesion, mediated by impaired recruitment of paxillin and talin to focal adhesions [2] [6].
  • Cell Migration: Wound healing assays revealed 70–80% inhibition of migration in mesenchymal-like breast (4T1) and ovarian cancer cells at 0.1 µM, while epithelial cells required higher doses (>1 µM) [5].
  • Invasion: Transwell assays demonstrated 85% suppression of Matrigel invasion in ovarian cancer cells at 10 µM, linked to downregulation of MMP-2/9 secretion [2].

These effects are attributed to:

  • Disruption of the FAK-SRC-p130CAS complex, impairing Rac1/RhoA GTPase activation [6] [9].
  • Reversal of epithelial-mesenchymal transition (EMT): Upregulation of E-cadherin and downregulation of vimentin/Zeb1 in ovarian and breast cancer models [2] [5].
  • Selective efficacy in mesenchymal tumors: Loss of E-cadherin correlates with 10-fold higher sensitivity to BI 853520 in xenograft models (R2 = 0.889 with miR-200c-3p expression) [1] [5].

Properties

Product Name

BI-853520

Molecular Formula

C₂₉H₂₈N₄O₂

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.